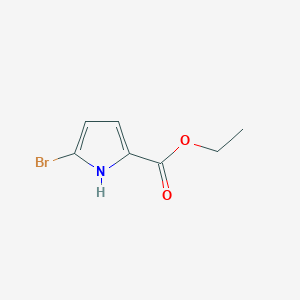

Ethyl 5-bromo-1H-pyrrole-2-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 5-bromo-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2/c1-2-11-7(10)5-3-4-6(8)9-5/h3-4,9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAWSPHLRAHWQKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60732390 | |

| Record name | Ethyl 5-bromo-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60732390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

740813-37-0 | |

| Record name | Ethyl 5-bromo-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60732390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 5-bromo-1H-pyrrole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyl 5-bromo-1H-pyrrole-2-carboxylate chemical properties

An In-depth Technical Guide to Ethyl 5-bromo-1H-pyrrole-2-carboxylate

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its core chemical properties, synthesis, reactivity, and critical applications, grounding the discussion in established scientific principles and field-proven insights.

Introduction: The Strategic Importance of a Versatile Scaffold

This compound is a substituted pyrrole derivative of significant interest in synthetic and medicinal chemistry. The pyrrole ring is a foundational scaffold in a vast array of natural products and pharmacologically active compounds, known to exhibit diverse biological activities including antibacterial, antifungal, antitumor, and anti-inflammatory properties.[1] The strategic placement of a bromine atom and an ethyl ester group on this core structure transforms it into a highly versatile and valuable intermediate.

The bromine atom at the C5 position serves as a crucial synthetic handle, enabling a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably transition-metal-catalyzed cross-coupling reactions. The ethyl ester at the C2 position provides a site for further modification, such as hydrolysis to the corresponding carboxylic acid or amidation, allowing for the construction of complex molecular architectures.[2][3][4] This dual functionality makes this compound a preferred starting material for constructing libraries of novel compounds for drug discovery screening and developing advanced functional materials.

Physicochemical and Structural Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its effective use in synthesis and formulation.

Chemical Identifiers

-

IUPAC Name: this compound[5]

-

CAS Number: 740813-37-0[6]

-

Molecular Formula: C₇H₈BrNO₂[5]

-

InChIKey: MAWSPHLRAHWQKY-UHFFFAOYSA-N[5]

Core Physicochemical Data

The key properties of this compound are summarized in the table below. These values are critical for predicting its behavior in reaction mixtures, purification processes, and biological systems.

| Property | Value | Source |

| Molecular Weight | 218.05 g/mol | [5] |

| Monoisotopic Mass | 216.97384 Da | [5] |

| Melting Point | 93-94 °C | [6] |

| Density (Predicted) | 1.576 ± 0.06 g/cm³ | [6] |

| XlogP (Predicted) | 2.3 | [5][7] |

| Polar Surface Area | 42.1 Ų | [5] |

Synthesis and Purification

The synthesis of this compound is typically achieved through the regioselective bromination of the parent ester, Ethyl 1H-pyrrole-2-carboxylate. The electron-rich nature of the pyrrole ring makes it susceptible to electrophilic substitution. The ester group at the C2 position acts as a deactivating group, directing the incoming electrophile (Br⁺) to the C5 position, which retains the highest electron density.

Synthetic Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol describes a representative procedure for the synthesis of the title compound.

Materials:

-

Ethyl 1H-pyrrole-2-carboxylate

-

N-Bromosuccinimide (NBS)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: Dissolve Ethyl 1H-pyrrole-2-carboxylate (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C using an ice bath.

-

Bromination: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C.

-

Causality Insight: NBS is chosen as a mild and selective brominating agent, minimizing over-bromination and side reactions. The reaction is performed at low temperature to control the exothermic reaction rate and improve regioselectivity.

-

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching and Workup: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining bromine.

-

Extraction: Remove the THF under reduced pressure. Add water and extract the aqueous layer with ethyl acetate (3x).

-

Self-Validation: The use of multiple extractions ensures maximum recovery of the product from the aqueous phase.

-

-

Washing and Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in petroleum ether or hexane as the eluent.[8]

-

Characterization: Combine the pure fractions and remove the solvent to yield this compound as a solid. Confirm the structure and purity using NMR spectroscopy and mass spectrometry.

Reactivity and Synthetic Utility

The synthetic power of this compound stems from its three primary reactive sites: the N-H bond, the C-Br bond, and the C2-ester.

Caption: Key reaction pathways for this compound.

-

1. N-H Functionalization: The pyrrole N-H proton is moderately acidic and can be deprotonated with a suitable base (e.g., NaH, Cs₂CO₃). The resulting anion is a potent nucleophile, readily undergoing alkylation or arylation to install substituents on the nitrogen atom. This is a common strategy to block the N-H site or introduce moieties that modulate biological activity or solubility.[2]

-

2. C-Br Cross-Coupling: The C-Br bond is the most versatile site for building molecular complexity. It is an ideal substrate for a multitude of palladium-catalyzed cross-coupling reactions:

-

Suzuki Coupling: Reacts with boronic acids or esters to form C-C bonds, attaching new aryl or heteroaryl groups.

-

Sonogashira Coupling: Couples with terminal alkynes to introduce alkynyl functionalities.

-

Buchwald-Hartwig Amination: Forms C-N bonds by reacting with primary or secondary amines.

-

Heck and Stille Couplings: Other valuable C-C bond-forming reactions with alkenes and organostannanes, respectively.

-

-

3. Ester Modification: The ethyl ester can be readily transformed:

-

Hydrolysis: Saponification with a base like lithium hydroxide (LiOH) yields the corresponding 5-bromo-1H-pyrrole-2-carboxylic acid.[2]

-

Amidation: The resulting carboxylic acid can be coupled with various amines using standard peptide coupling agents (e.g., EDC, HATU) to generate a diverse library of pyrrole-2-carboxamides, a common motif in bioactive molecules.[3][4]

-

Applications in Drug Discovery

The bromopyrrole scaffold is a privileged structure in medicinal chemistry. Its derivatives have been investigated as potent inhibitors of various biological targets. For instance, complex carboxamides derived from bromopyrrole cores have shown significant activity as DNA gyrase inhibitors, presenting a promising avenue for developing new antibacterial agents.[4] The ability to systematically modify all three positions—N1, C2 (via the ester), and C5 (via the bromide)—makes this intermediate an invaluable tool for structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic properties.

Safety and Handling

According to the Globally Harmonized System (GHS) classification, this compound presents the following hazards:

Recommended Handling Procedures:

-

Always handle this chemical in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Conclusion

This compound is more than just a chemical reagent; it is a strategic platform for innovation in chemical synthesis and drug discovery. Its well-defined physicochemical properties, straightforward synthesis, and predictable, versatile reactivity at three distinct points make it an essential building block. For researchers aiming to construct novel heterocyclic compounds with tailored biological or material properties, a deep understanding of this molecule's chemistry provides a significant advantage in the rational design and efficient execution of complex synthetic campaigns.

References

- 1. scispace.com [scispace.com]

- 2. d-nb.info [d-nb.info]

- 3. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of 4,5-dibromo-N-(thiazol-2-yl)-1H-pyrrole-2-carboxamide derivatives as novel DNA gyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C7H8BrNO2 | CID 59559613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. PubChemLite - this compound (C7H8BrNO2) [pubchemlite.lcsb.uni.lu]

- 8. mthis compound synthesis - chemicalbook [chemicalbook.com]

Ethyl 5-bromo-1H-pyrrole-2-carboxylate CAS number

An In-Depth Technical Guide to Ethyl 5-bromo-1H-pyrrole-2-carboxylate

Abstract: This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern medicinal chemistry. We will delve into its fundamental properties, present a detailed, validated synthesis protocol with mechanistic insights, explore its applications in drug discovery, and outline essential safety and handling procedures. This document is intended for researchers, chemists, and professionals in the field of drug development who require a practical and in-depth understanding of this versatile chemical intermediate.

Core Compound Identification and Properties

This compound is a substituted pyrrole derivative that serves as a valuable scaffold in organic synthesis. The strategic placement of the bromine atom and the ethyl ester group on the pyrrole ring provides two distinct points for chemical modification, making it an ideal starting material for constructing more complex molecular architectures.

The CAS Registry Number for this compound is 740813-37-0 .[1][2][3][4][5]

Table 1: Physicochemical and Computed Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 740813-37-0 | [1][2][3][4] |

| Molecular Formula | C₇H₈BrNO₂ | [2][3][5] |

| Molecular Weight | 218.05 g/mol | [2][3][5] |

| IUPAC Name | This compound | [5] |

| Melting Point | 93-94 °C | [2] |

| Appearance | Light brown solid (typical) | [6] |

| XLogP3 | 2.3 | [2][5] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 2 |[2] |

Synthesis and Mechanistic Considerations

Synthesis Workflow Overview

The overall process involves the acylation of pyrrole to form a stable intermediate, which is then converted to the ethyl ester, followed by a regioselective electrophilic bromination.

Caption: Proposed two-step synthesis workflow.

Step 1: Synthesis of Ethyl 1H-pyrrole-2-carboxylate

This procedure is adapted from a reliable, high-yield method published in Organic Syntheses.[7] The core principle is the acylation of pyrrole with trichloroacetyl chloride, which avoids the use of moisture-sensitive organometallic reagents. The resulting trichloromethyl ketone is a stable intermediate that readily undergoes ethanolysis to yield the desired ester.

Experimental Protocol:

-

Acylation:

-

To a stirred solution of trichloroacetyl chloride (1.23 moles) in anhydrous diethyl ether (200 mL) in a three-necked flask under an inert atmosphere, add a solution of freshly distilled pyrrole (1.2 moles) in anhydrous ether (640 mL) dropwise over 3 hours.

-

The reaction is exothermic and will cause the mixture to reflux.

-

After the addition is complete, stir the mixture for an additional hour.

-

Slowly add a solution of potassium carbonate (0.724 moles) in 300 mL of water to quench the reaction.

-

Separate the organic layer, dry it over magnesium sulfate, and remove the solvent under reduced pressure to yield crude 2-pyrrolyl trichloromethyl ketone.

-

-

Ethanolysis & Purification:

-

Prepare a solution of sodium ethoxide by dissolving sodium (1.2 moles) in absolute ethanol (1 L).

-

Add the crude 2-pyrrolyl trichloromethyl ketone to the sodium ethoxide solution and stir for 2 hours at room temperature.

-

Concentrate the solution to dryness using a rotary evaporator.

-

Partition the oily residue between diethyl ether (200 mL) and 3 N hydrochloric acid (25 mL).

-

Separate the ether layer, wash with saturated sodium hydrogen carbonate solution, dry with magnesium sulfate, and concentrate by distillation.

-

Fractionate the residue under reduced pressure to yield pure Ethyl 1H-pyrrole-2-carboxylate as a pale yellow oil.[7]

-

Step 2: Regioselective Bromination

The pyrrole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic substitution. The ester group at the C2 position is an electron-withdrawing group, which deactivates the adjacent C3 position. Consequently, the electrophilic attack by bromine occurs preferentially at the electron-rich C5 position. Using N-Bromosuccinimide (NBS) as the bromine source is a mild and effective method that minimizes over-bromination and side reactions.

Caption: Mechanism of electrophilic bromination at the C5 position.

Experimental Protocol:

-

Reaction Setup:

-

Dissolve Ethyl 1H-pyrrole-2-carboxylate (1 equivalent) in anhydrous tetrahydrofuran (THF) in a round-bottom flask and cool the solution to 0 °C in an ice bath under an inert atmosphere.

-

Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

-

-

Reaction and Workup:

-

Stir the reaction mixture at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

-

Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the resulting crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/ligroine) to yield the final product.[2]

-

Applications in Drug Discovery and Medicinal Chemistry

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[8] this compound is a particularly useful building block because its functional groups allow for sequential and directed modifications.

-

Antibacterial Agents: The pyrrolamide moiety is a validated pharmacophore for targeting bacterial DNA gyrase, an essential enzyme for bacterial replication.[9] Derivatives of this compound have been investigated as potent DNA gyrase B inhibitors.[9] For instance, related bromo-pyrrole carboxamides are used in the synthesis of novel antibacterial agents.[10][11]

-

Antitumor Agents: The pyrrole structure is integral to several antitumor compounds. The ability to functionalize both the nitrogen and the bromine-substituted carbon allows for the creation of diverse libraries of compounds for screening, such as the synthesis of 5-bromo-7-azaindolin-2-one derivatives which have shown promise in cancer research.[12]

-

Heterocyclic Synthesis: The compound is a precursor for more complex heterocyclic systems. For example, it can be used in reactions to construct fused-ring systems like pyrrolo[1,2-c]pyrimidines, which have applications in CNS disorder treatments.[13]

Caption: Versatility as a scaffold for chemical library synthesis.

Spectroscopic Characterization (Predicted)

For unambiguous identification, the following spectroscopic signatures are expected. While a definitive spectrum should be acquired for each synthesized batch, these predictions are based on the known structure and data from similar compounds.[12][13][14]

-

¹H NMR (in CDCl₃, 400 MHz):

-

~8.5-9.5 ppm: (broad singlet, 1H) - N-H proton.

-

~6.8-7.0 ppm: (doublet, 1H) - C4-H proton of the pyrrole ring.

-

~6.2-6.4 ppm: (doublet, 1H) - C3-H proton of the pyrrole ring.

-

~4.3 ppm: (quartet, 2H) - O-CH₂ protons of the ethyl group.

-

~1.3 ppm: (triplet, 3H) - CH₃ protons of the ethyl group.

-

-

¹³C NMR (in CDCl₃, 101 MHz):

-

~160-162 ppm: Carbonyl carbon (C=O) of the ester.

-

~125-130 ppm: C2 carbon of the pyrrole ring.

-

~115-120 ppm: C4 carbon of the pyrrole ring.

-

~110-115 ppm: C3 carbon of the pyrrole ring.

-

~95-100 ppm: C5 carbon bearing the bromine atom.

-

~60-62 ppm: O-CH₂ of the ethyl group.

-

~14-15 ppm: CH₃ of the ethyl group.

-

-

Mass Spectrometry (ESI+):

-

m/z: Expected [M+H]⁺ peaks at ~218.0 and ~220.0 in an approximate 1:1 ratio, which is the characteristic isotopic pattern for a compound containing one bromine atom.

-

Safety, Handling, and Storage

As a laboratory chemical, this compound must be handled with appropriate care.

GHS Hazard Identification: [5]

-

Pictogram: Warning

-

Hazard Statements:

Table 2: Recommended Safety and Handling Procedures

| Aspect | Recommendation |

|---|---|

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[6] |

| Handling | Use only in a well-ventilated area or a chemical fume hood. Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes.[6] |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place.[6] Store under an inert gas as it may be sensitive to air, light, and moisture. |

| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[6] |

| First Aid (Skin) | Wash off immediately with plenty of water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[6] |

| First Aid (Inhalation) | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations. |

References

- 1. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 2. echemi.com [echemi.com]

- 3. bio-fount.com [bio-fount.com]

- 4. This compound CAS#: 740813-37-0 [amp.chemicalbook.com]

- 5. This compound | C7H8BrNO2 | CID 59559613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. scispace.com [scispace.com]

- 9. Design, synthesis and biological evaluation of 4,5-dibromo-N-(thiazol-2-yl)-1H-pyrrole-2-carboxamide derivatives as novel DNA gyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. d-nb.info [d-nb.info]

- 11. Ethyl 4-bromo-5-methyl-1H-pyrrole-2-carboxylate Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 12. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Flow synthesis of ethyl isocyanoacetate enabling the telescoped synthesis of 1,2,4-triazoles and pyrrolo-[1,2- c ]pyrimidines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00245A [pubs.rsc.org]

- 14. Pyrrole-2-carboxylic acid(634-97-9) IR Spectrum [m.chemicalbook.com]

An In-depth Technical Guide to the Synthesis of Ethyl 5-bromo-1H-pyrrole-2-carboxylate

For researchers, scientists, and professionals in drug development, the strategic synthesis of functionalized heterocyclic compounds is a cornerstone of innovation. Among these, pyrrole derivatives are of significant interest due to their prevalence in pharmaceuticals and biologically active molecules. This guide provides a detailed technical overview of the synthesis of Ethyl 5-bromo-1H-pyrrole-2-carboxylate, a valuable building block in medicinal chemistry. We will explore a robust pathway, delving into the mechanistic rationale behind the procedural choices and addressing the critical challenge of achieving regioselectivity in the bromination step.

I. Strategic Approach to the Synthesis

The synthesis of this compound is most effectively approached in two key stages:

-

Synthesis of the Precursor: Preparation of Ethyl 1H-pyrrole-2-carboxylate.

-

Regioselective Bromination: Introduction of a bromine atom at the C5 position of the pyrrole ring.

This guide will present a reliable and scalable method for the synthesis of the precursor, followed by a detailed analysis of the challenges and solutions for achieving the desired C5-bromination, a non-trivial transformation due to the electronic nature of the pyrrole ring and the directing effect of the C2-ester substituent.

Part 1: Synthesis of the Precursor, Ethyl 1H-pyrrole-2-carboxylate

A robust and well-documented method for the synthesis of Ethyl 1H-pyrrole-2-carboxylate is the acylation of pyrrole with trichloroacetyl chloride, followed by reaction with sodium ethoxide. This procedure, detailed in Organic Syntheses, is favored for its high yield and scalability.[1]

Reaction Pathway:

Caption: Synthesis of Ethyl 1H-pyrrole-2-carboxylate.

Experimental Protocol: Synthesis of Ethyl 1H-pyrrole-2-carboxylate

This two-step protocol is adapted from a procedure published in Organic Syntheses.[1]

Step 1: Synthesis of 2-(Trichloroacetyl)pyrrole

-

To a stirred solution of trichloroacetyl chloride (1.23 moles) in anhydrous diethyl ether (200 mL) in a three-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, add a solution of freshly distilled pyrrole (1.2 moles) in anhydrous diethyl ether (640 mL) dropwise over 3 hours. The reaction is exothermic and will cause the mixture to reflux.

-

After the addition is complete, continue stirring for 1 hour.

-

Slowly add a solution of potassium carbonate (0.724 moles) in water (300 mL) through the dropping funnel.

-

Separate the layers and dry the organic phase with magnesium sulfate.

-

Remove the solvent by distillation, and dissolve the residue in hexane.

-

Cool the solution on ice to induce crystallization. Collect the solid by filtration to yield 2-(trichloroacetyl)pyrrole.

Step 2: Synthesis of Ethyl 1H-pyrrole-2-carboxylate

-

In a three-necked flask equipped with a mechanical stirrer, dissolve sodium metal (0.44 g-atom) in anhydrous ethanol (300 mL).

-

Once the sodium has completely dissolved, add 2-(trichloroacetyl)pyrrole (0.35 moles) portionwise over 10 minutes.

-

Stir the solution for 30 minutes after the addition is complete.

-

Concentrate the reaction mixture to dryness using a rotary evaporator.

-

Partition the oily residue between diethyl ether (200 mL) and 3 N hydrochloric acid (25 mL).

-

Separate the ether layer, and wash the aqueous layer with diethyl ether (100 mL).

-

Combine the ether extracts, wash with saturated sodium bicarbonate solution, dry with magnesium sulfate, and concentrate by distillation.

-

Fractionally distill the residue under reduced pressure to obtain Ethyl 1H-pyrrole-2-carboxylate.

| Parameter | Value |

| Yield of 2-(Trichloroacetyl)pyrrole | 77-80% |

| Yield of Ethyl 1H-pyrrole-2-carboxylate | 91-92% |

| Boiling Point of Product | 125–128 °C at 25 mm Hg |

Table 1: Quantitative data for the synthesis of Ethyl 1H-pyrrole-2-carboxylate.[1]

Mechanistic Insights

The first step is a Friedel-Crafts acylation of the electron-rich pyrrole ring. The reaction proceeds readily without a Lewis acid catalyst due to the high reactivity of pyrrole. The second step involves the reaction of the trichloromethyl ketone with sodium ethoxide, which acts as both a nucleophile and a base, leading to the formation of the ethyl ester.

Part 2: Regioselective C5-Bromination of Ethyl 1H-pyrrole-2-carboxylate

The bromination of Ethyl 1H-pyrrole-2-carboxylate is an electrophilic aromatic substitution. The regioselectivity of this reaction is a critical consideration. The C2-ester group is an electron-withdrawing group, which deactivates the pyrrole ring towards electrophilic attack. This deactivation is more pronounced at the adjacent C3 and the remote C5 positions. Consequently, electrophilic substitution is generally favored at the C4 position.[2]

The Challenge of C5-Regioselectivity

Standard brominating agents, such as N-Bromosuccinimide (NBS) in a solvent like tetrahydrofuran (THF), typically yield the C4-brominated product as the major isomer when reacting with pyrroles bearing a C2-ester group.[2]

Caption: Typical outcome of standard bromination of Ethyl 1H-pyrrole-2-carboxylate.

A Solution for C5-Bromination: Tetrabutylammonium Tribromide (TBABr₃)

Research has shown that the use of Tetrabutylammonium tribromide (TBABr₃) can influence the regioselectivity of bromination on substituted pyrroles.[2][3] A study on the bromination of C2-acylated pyrroles demonstrated that while C2-carboxamides showed a high preference for C5-bromination with TBABr₃, the corresponding ethyl ester exhibited lower, yet still present, C5-selectivity.[2] This suggests that TBABr₃ is a promising reagent for achieving the desired C5-brominated product, although optimization may be required to improve the regioselectivity for the ester substrate.

Proposed Reaction Pathway for C5-Bromination:

Caption: Proposed regioselective C5-bromination using TBABr₃.

General Experimental Protocol: C5-Bromination with TBABr₃

The following is a general procedure for the bromination of a 2-substituted pyrrole using TBABr₃, as described in the literature.[2]

-

To a solution of Ethyl 1H-pyrrole-2-carboxylate (1.0 equivalent) in dichloromethane (CH₂Cl₂), add Tetrabutylammonium tribromide (TBABr₃) (1.0 equivalent) at room temperature.

-

Stir the reaction mixture at room temperature for 1 hour under a nitrogen atmosphere.

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂SO₃).

-

Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the crude product with dichloromethane.

-

Dry the organic layer over sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to provide the crude product mixture.

-

Purify the crude product by column chromatography to separate the C5 and C4-brominated isomers.

| Parameter | Value |

| Brominating Agent | Tetrabutylammonium tribromide (TBABr₃) |

| Solvent | Dichloromethane (CH₂Cl₂) |

| Temperature | Room Temperature |

| Reaction Time | 1 hour |

Table 2: General reaction conditions for C5-bromination with TBABr₃.[2]

Mechanistic Considerations for Regioselectivity

The precise mechanism for the altered regioselectivity with TBABr₃ for C2-ester substituted pyrroles is not fully elucidated but may involve several factors. The larger steric bulk of the TBABr₃ reagent compared to NBS might disfavor attack at the more sterically accessible C4 position. Additionally, the nature of the brominating species generated from TBABr₃ in solution could differ from that of NBS, potentially leading to a different transition state for the electrophilic attack that favors the C5 position. Further investigation into the kinetics and computational modeling of the transition states would be beneficial for a more complete understanding.

Conclusion

The synthesis of this compound presents an interesting challenge in controlling regioselectivity. While the preparation of the starting material, Ethyl 1H-pyrrole-2-carboxylate, can be achieved in high yield through a reliable, scalable protocol, the subsequent bromination requires careful consideration of the reagents and reaction conditions. Standard bromination methods tend to favor the formation of the undesired C4-bromo isomer. The use of Tetrabutylammonium tribromide offers a promising, albeit not perfectly selective for esters, avenue for achieving the desired C5-bromination. This technical guide provides a solid foundation for researchers to approach this synthesis, with the understanding that further optimization of the bromination step may be necessary to maximize the yield of the target compound.

References

An In-depth Technical Guide to Ethyl 5-bromo-1H-pyrrole-2-carboxylate: Synthesis, Properties, and Applications

Foreword: The Strategic Importance of Halogenated Heterocycles

In the landscape of modern drug discovery and materials science, halogenated heterocyclic compounds represent a cornerstone of molecular design. The introduction of a halogen atom, such as bromine, into a heterocyclic scaffold can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Ethyl 5-bromo-1H-pyrrole-2-carboxylate stands as a testament to the utility of this chemical strategy. This guide provides an in-depth exploration of this versatile building block, from its synthetic origins and mechanistic underpinnings to its characterization and role as a pivotal intermediate in the development of advanced chemical entities. For researchers, scientists, and drug development professionals, a thorough understanding of this compound is not merely academic; it is a gateway to innovation.

Physicochemical Properties and Structural Elucidation

This compound is a substituted pyrrole derivative with the molecular formula C₇H₈BrNO₂.[1][2] Its molecular weight is approximately 218.05 g/mol .[1][2] The structural integrity of this molecule is key to its reactivity and utility.

| Property | Value | Source |

| Molecular Formula | C₇H₈BrNO₂ | [1][2] |

| Molecular Weight | 218.05 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| CAS Number | 740813-37-0 | [3] |

| Appearance | White to off-white solid | |

| Melting Point | 93-94 °C | [2] |

Spectroscopic analysis is fundamental to confirming the identity and purity of this compound. Below is a summary of expected spectroscopic data.

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the ethyl group (a quartet and a triplet), and two doublets for the pyrrole ring protons. The presence of the electron-withdrawing bromine and ester groups will influence the chemical shifts of the pyrrole protons. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the carbons of the ethyl group, and the four distinct carbons of the pyrrole ring, with the carbon attached to the bromine atom showing a characteristic shift. |

| IR Spectroscopy | Characteristic absorption bands for the N-H stretch of the pyrrole ring, C-H stretches, the C=O stretch of the ester, and C-Br stretch. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight, with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). |

The Genesis of a Key Intermediate: Synthesis of this compound

While a singular "discovery" paper for this specific molecule is not readily apparent in the historical literature, its synthesis logically follows the well-established principles of heterocyclic chemistry. The most direct and widely employed route involves the electrophilic bromination of a pre-functionalized pyrrole ring. This approach is a two-stage process, beginning with the synthesis of the parent ester, Ethyl 1H-pyrrole-2-carboxylate.

Stage 1: Synthesis of the Precursor, Ethyl 1H-pyrrole-2-carboxylate

The synthesis of Ethyl 1H-pyrrole-2-carboxylate is a well-documented procedure, with methods such as the Paal-Knorr pyrrole synthesis being historically significant for the formation of the pyrrole ring itself. A common and scalable laboratory preparation involves the acylation of pyrrole. A robust method is detailed in Organic Syntheses, which provides a reliable pathway for producing this key precursor.[4]

Figure 1: Synthetic pathway to Ethyl 1H-pyrrole-2-carboxylate.

Stage 2: Selective Bromination of the Pyrrole Ring

The introduction of a bromine atom onto the pyrrole ring is achieved through electrophilic aromatic substitution. The pyrrole ring is highly activated towards electrophiles, with a strong preference for substitution at the C2 and C5 positions due to the stabilization of the cationic intermediate (the arenium ion).

The Reagent of Choice: N-Bromosuccinimide (NBS)

While molecular bromine (Br₂) can be used, it is often too reactive and can lead to polysubstitution and side reactions. N-Bromosuccinimide (NBS) is the preferred reagent for a more controlled and selective bromination of electron-rich heterocycles like pyrrole.

The Causality Behind Experimental Choices:

-

Solvent: Anhydrous aprotic solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) are typically used to prevent side reactions with water or other protic species.

-

Temperature: The reaction is highly exothermic. Performing the bromination at low temperatures (e.g., -78 °C to 0 °C) is crucial to control the reaction rate and enhance the selectivity for mono-bromination over the formation of 2,5-dibromo-1H-pyrrole-2-carboxylate.

-

Stoichiometry: A precise 1:1 molar ratio of Ethyl 1H-pyrrole-2-carboxylate to NBS is employed to favor the mono-brominated product.

Reaction Mechanism:

The reaction proceeds via a classic electrophilic aromatic substitution mechanism. NBS serves as a source of an electrophilic bromine species, which is attacked by the electron-rich C5 position of the pyrrole ring. The ester group at the C2 position directs the incoming electrophile to the C5 position.

Figure 2: Mechanism of bromination of Ethyl 1H-pyrrole-2-carboxylate with NBS.

Detailed Experimental Protocol

The following protocol is a representative procedure based on established methods for the bromination of pyrroles.

Materials:

-

Ethyl 1H-pyrrole-2-carboxylate

-

N-Bromosuccinimide (NBS), freshly recrystallized

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve Ethyl 1H-pyrrole-2-carboxylate (1.0 equivalent) in anhydrous THF.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition of NBS: In a separate flask, dissolve N-Bromosuccinimide (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the cooled pyrrole solution over a period of 30 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction Monitoring: Stir the reaction mixture at -78 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.

-

Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.

The Role of this compound in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its application as a versatile building block for the synthesis of more complex, biologically active molecules. The presence of the bromine atom provides a handle for further chemical transformations, most notably through cross-coupling reactions.

Key Applications:

-

Synthesis of Marine Alkaloids: Bromopyrrole alkaloids, a class of natural products isolated from marine sponges, exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Synthetic derivatives of these alkaloids are of great interest, and this compound serves as a key starting material.[5]

-

Development of Novel Antibacterial Agents: The pyrrole scaffold is a common feature in many antibacterial compounds. The bromo-substituted pyrrole can be elaborated to introduce pharmacophores that target bacterial enzymes or cellular processes.

-

Kinase Inhibitors: The pyrrole nucleus is a privileged scaffold in the design of kinase inhibitors for the treatment of cancer and other diseases. The bromine atom can be utilized to modulate the binding affinity and selectivity of these inhibitors.

Figure 3: Applications of this compound in medicinal chemistry.

Safety and Handling

This compound is an irritant. It is important to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water.

Conclusion and Future Outlook

This compound is more than just a chemical compound; it is a key enabler of innovation in the chemical and pharmaceutical sciences. Its straightforward synthesis, coupled with the versatility of the bromine substituent for further functionalization, ensures its continued importance as a building block for the creation of novel molecules with diverse applications. As our understanding of disease pathways and material properties deepens, the strategic use of such well-defined, functionalized heterocycles will undoubtedly lead to the discovery of the next generation of therapeutics and advanced materials.

References

An In-depth Technical Guide to Ethyl 5-bromo-1H-pyrrole-2-carboxylate: Synthesis, Reactivity, and Applications

Executive Summary

Ethyl 5-bromo-1H-pyrrole-2-carboxylate is a pivotal heterocyclic building block in modern organic synthesis, particularly in the realms of medicinal chemistry and materials science. Its unique structure, featuring a reactive bromine atom at the C5 position and an activating ester group at C2, renders it a versatile synthon for constructing complex molecular architectures. This guide provides an in-depth analysis of its synthesis, explores its key chemical transformations with a focus on palladium-catalyzed cross-coupling reactions, and highlights its applications in the development of novel therapeutic agents and functional materials. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this important intermediate.

Introduction: The Significance of the Pyrrole Scaffold

The pyrrole ring is a fundamental five-membered aromatic heterocycle that constitutes the core of numerous natural products and biologically active compounds, including heme, chlorophyll, and various alkaloids.[1] In medicinal chemistry, the pyrrole scaffold is considered a "privileged structure" due to its ability to interact with a wide range of biological targets.[1] Consequently, synthetic derivatives of pyrrole are cornerstones in the design of novel therapeutics with diverse activities, such as antibacterial, antifungal, anti-inflammatory, and antitumor properties.[1][2]

This compound emerges as a particularly valuable derivative. The electron-withdrawing ethyl carboxylate group at the C2 position modulates the reactivity of the pyrrole ring, while the bromine atom at the C5 position serves as a versatile handle for introducing molecular diversity, primarily through metal-catalyzed cross-coupling reactions. This strategic placement of functional groups allows for the regioselective elaboration of the pyrrole core, making it an indispensable intermediate in multi-step synthetic campaigns.

Physicochemical and Spectroscopic Profile

A thorough understanding of the compound's physical and spectral properties is essential for its effective use in synthesis and for the characterization of its derivatives.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.[3]

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 740813-37-0 |

| Molecular Formula | C₇H₈BrNO₂ |

| Molecular Weight | 218.05 g/mol |

| Appearance | Off-white to light brown solid |

| Melting Point | 93-94 °C |

Spectroscopic Data (Predicted)

-

¹H NMR Spectroscopy: The proton spectrum is expected to show two doublets in the aromatic region corresponding to the two protons on the pyrrole ring. Due to the electronegativity of the bromine atom, the proton at the C4 position (adjacent to the bromine) would appear further downfield than the proton at the C3 position. The ethyl ester group will present as a quartet and a triplet in the upfield region. The N-H proton will appear as a broad singlet, typically at a high chemical shift.

-

Predicted Shifts (CDCl₃): ~9.5 (br s, 1H, NH), ~6.9 (d, 1H, H4), ~6.2 (d, 1H, H3), 4.3 (q, 2H, OCH₂), 1.3 (t, 3H, CH₃).

-

-

¹³C NMR Spectroscopy: The carbon spectrum will show four distinct signals for the pyrrole ring carbons. The C5 carbon directly attached to the bromine will be significantly shifted upfield due to the heavy atom effect. The C2 carbon, attached to the ester, will be downfield. The carbonyl carbon of the ester will appear at the lowest field (~160 ppm).

-

Predicted Shifts (CDCl₃): ~160 (C=O), ~125 (C2), ~122 (C4), ~115 (C3), ~97 (C5), ~61 (OCH₂), ~14 (CH₃).

-

Synthesis of this compound

The synthesis of the title compound is most efficiently achieved through a two-step sequence starting from commercially available pyrrole: acylation to introduce the ethyl ester functionality, followed by regioselective bromination.

Synthetic Workflow Overview

The overall synthetic strategy involves the initial preparation of the precursor, ethyl 1H-pyrrole-2-carboxylate, which is then subjected to electrophilic bromination.

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of Ethyl 1H-pyrrole-2-carboxylate

The introduction of the carboxylate group at the C2 position of pyrrole can be accomplished via Friedel-Crafts acylation chemistry. A robust method involves the reaction of pyrrole with trichloroacetyl chloride, followed by reaction of the resulting ketone with sodium ethoxide.[5]

Experimental Protocol:

-

Acylation: To a stirred solution of trichloroacetyl chloride (1.1 eq) in anhydrous diethyl ether at 0 °C, add a solution of freshly distilled pyrrole (1.0 eq) in anhydrous diethyl ether dropwise over 3 hours. The reaction is exothermic and may reflux.

-

Work-up: After the addition is complete, stir for an additional hour. Add aqueous potassium carbonate solution to neutralize the mixture. Separate the organic layer, dry it over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 2-pyrrolyl trichloromethyl ketone.

-

Esterification: Prepare a solution of sodium ethoxide by dissolving sodium metal (1.2 eq) in anhydrous ethanol. To this solution, add the 2-pyrrolyl trichloromethyl ketone (1.0 eq) portionwise.

-

Final Isolation: After stirring for 30 minutes, concentrate the reaction mixture. Partition the residue between diethyl ether and dilute hydrochloric acid. Separate the organic layer, wash with saturated sodium bicarbonate solution, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product by vacuum distillation to afford ethyl 1H-pyrrole-2-carboxylate as a pale yellow oil.[5]

Step 2: Bromination of Ethyl 1H-pyrrole-2-carboxylate

The pyrrole ring is highly activated towards electrophilic substitution. The electron-withdrawing ester at C2 directs substitution to the C4 and C5 positions. Due to steric hindrance and the electronic nature of the ring, bromination occurs preferentially at the C5 position.

Experimental Protocol:

-

Reaction Setup: Dissolve ethyl 1H-pyrrole-2-carboxylate (1.0 eq) in a suitable solvent such as acetic acid or a mixture of acetic acid and carbon tetrachloride. Cool the solution to 0 °C in an ice bath.

-

Bromine Addition: Slowly add a solution of bromine (1.0-1.1 eq) in the same solvent dropwise to the cooled pyrrole solution with vigorous stirring. Maintain the temperature below 10 °C during the addition.

-

Reaction Completion & Isolation: Stir the reaction mixture at room temperature until the bromine color disappears (typically 2-4 hours). The product often precipitates from the reaction mixture.

-

Purification: Pour the reaction mixture into ice-water. Collect the resulting precipitate by filtration, wash with cold water, and dry. Recrystallize the crude solid from a suitable solvent system (e.g., ethyl acetate/ligroine) to yield this compound as a crystalline solid.

Chemical Reactivity and Key Transformations

The synthetic utility of this compound lies in the reactivity of its C-Br bond, which readily participates in palladium-catalyzed cross-coupling reactions. This allows for the formation of C-C, C-N, and C-O bonds, providing access to a vast array of substituted pyrroles.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is arguably the most important reaction of this substrate, enabling the formation of a C(sp²)-C(sp²) bond by coupling with an organoboron reagent. This reaction is fundamental for constructing biaryl and heteroaryl structures prevalent in pharmaceuticals.

Reaction Mechanism Overview:

The catalytic cycle involves three primary steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of the pyrrole.

-

Transmetalation: The organic group from the activated boronic acid (or ester) is transferred to the palladium center.

-

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, forming the final product and regenerating the Pd(0) catalyst.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Protocol for Suzuki Coupling:

The following protocol is a generalized procedure based on methods reported for similar bromo-heterocyclic substrates.

-

Reagent Preparation: In a reaction vessel, combine this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq).

-

Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (2-5 mol%) or a combination of a palladium source like Pd(OAc)₂ and a phosphine ligand like SPhos or XPhos.

-

Solvent and Degassing: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, DME, or toluene) and water. Purge the reaction mixture with an inert gas (argon or nitrogen) for 15-20 minutes.

-

Reaction: Heat the mixture to the required temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography on silica gel to obtain the desired 5-aryl-1H-pyrrole-2-carboxylate.

Applications in Drug Discovery and Materials Science

The 5-aryl-1H-pyrrole-2-carboxylate core, readily accessible from this compound, is a key structural motif in a multitude of biologically active compounds.

Role as a Key Intermediate in Pharmaceutical Synthesis

This building block is instrumental in the synthesis of compounds targeting a range of diseases. For instance, substituted pyrrole-2-carboxamides have been investigated as potent antibacterial agents. The ability to easily introduce various aryl and heteroaryl groups at the C5 position via Suzuki coupling allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Caption: Workflow illustrating the use of the title compound in drug discovery.

Application in Materials Science

Beyond pharmaceuticals, the pyrrole core is a component of various organic functional materials. The extended π-systems created by coupling aryl groups to the pyrrole ring can give rise to compounds with interesting photophysical properties, making them candidates for use as organic fluorescent materials and components in organic electronics.

Conclusion

This compound is a high-value, versatile building block that provides a reliable entry point to a wide range of complex, functionalized pyrrole derivatives. Its straightforward synthesis and predictable reactivity, particularly in Suzuki-Miyaura cross-coupling reactions, have cemented its importance in modern synthetic chemistry. For researchers in drug discovery and materials science, mastering the chemistry of this intermediate opens up a vast chemical space for the design and synthesis of novel, high-impact molecules. Future research will likely continue to expand its utility in other coupling methodologies and in the development of increasingly complex and potent bioactive compounds.

References

A Spectroscopic Guide to Ethyl 5-bromo-1H-pyrrole-2-carboxylate: Structure, Interpretation, and Experimental Best Practices

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Pyrroles

The pyrrole ring is a foundational heterocyclic motif in medicinal chemistry and materials science, forming the core of numerous natural products, pharmaceuticals, and functional materials.[1] Ethyl 5-bromo-1H-pyrrole-2-carboxylate is a key synthetic intermediate, valued for its specific substitution pattern which allows for further chemical modifications. Accurate and comprehensive spectroscopic characterization is paramount for verifying its structure, assessing purity, and ensuring the success of subsequent synthetic steps.

Molecular Structure and Key Spectroscopic Features

The structure of this compound, with the IUPAC name this compound and CAS number 740813-37-0, dictates its spectroscopic signature.[2] The molecule consists of a five-membered pyrrole ring, substituted at the C2 position with an ethyl carboxylate group and at the C5 position with a bromine atom. The presence of the electron-withdrawing ester group and the halogen atom significantly influences the electron density distribution within the pyrrole ring, which is directly observable in its NMR spectra.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The spectrum of this compound is expected to show distinct signals for the N-H proton, the two pyrrole ring protons, and the protons of the ethyl ester group.

Expected Chemical Shifts and Coupling Constants:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| N-H | 9.0 - 12.0 | broad singlet | - | The N-H proton of pyrroles is typically deshielded and often appears as a broad signal due to quadrupole broadening and exchange. |

| H-3 | 6.8 - 7.2 | doublet | ~3-4 | This proton is adjacent to H-4 and is deshielded by the electron-withdrawing ester group at C2. |

| H-4 | 6.2 - 6.6 | doublet | ~3-4 | This proton is coupled to H-3 and is influenced by both the ester and the bromine atom, though to a lesser extent than H-3. |

| -CH₂- (ethyl) | 4.1 - 4.4 | quartet | ~7 | These protons are adjacent to the three protons of the methyl group and are deshielded by the adjacent oxygen atom. |

| -CH₃ (ethyl) | 1.2 - 1.5 | triplet | ~7 | These protons are coupled to the two protons of the methylene group. |

Causality Behind Experimental Choices in ¹H NMR:

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for initial analysis due to its good solubilizing power and relatively clean spectral window. However, for observing the N-H proton, which can undergo exchange with residual water, deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred as it forms a hydrogen bond with the N-H proton, resulting in a sharper signal.[3]

-

Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H NMR, with its signal defined as 0.00 ppm.

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient for routine characterization. For more detailed structural elucidation, 2D NMR experiments like COSY (Correlation Spectroscopy) can be employed to confirm the coupling relationships between adjacent protons, particularly between H-3 and H-4.

Step-by-Step Protocol for ¹H NMR Data Acquisition:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for the ¹H frequency.

-

-

Acquisition Parameters:

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a 30-45° pulse angle to ensure a good signal-to-noise ratio without saturating the signals.

-

Set the relaxation delay (d1) to at least 1-2 seconds to allow for full relaxation of the protons between scans.

-

Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the TMS signal (or the residual solvent peak).

-

Integrate the signals to determine the relative number of protons for each peak.

-

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope (1.1%), proton decoupling is typically used to simplify the spectrum and enhance the signal-to-noise ratio, resulting in a spectrum where each unique carbon atom appears as a single line.

Expected Chemical Shifts:

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (ester) | 160 - 165 | The carbonyl carbon of an ester is highly deshielded. |

| C-2 | 125 - 130 | This carbon is attached to the electron-withdrawing ester group. |

| C-5 | 110 - 115 | The bromine atom at this position causes a downfield shift compared to an unsubstituted pyrrole. |

| C-3 | 115 - 120 | This carbon is adjacent to the ester-substituted carbon. |

| C-4 | 110 - 115 | This carbon is adjacent to the bromine-substituted carbon. |

| -CH₂- (ethyl) | 60 - 65 | This carbon is attached to the deshielding oxygen atom. |

| -CH₃ (ethyl) | 14 - 16 | This is a typical chemical shift for a terminal methyl group. |

Self-Validating Protocols in ¹³C NMR:

To ensure the accuracy of peak assignments, Distortionless Enhancement by Polarization Transfer (DEPT) experiments are invaluable. A DEPT-135 experiment, for instance, will show CH and CH₃ signals as positive peaks, CH₂ signals as negative peaks, and quaternary carbons (like C-2, C-5, and the carbonyl carbon) will be absent. This allows for unambiguous differentiation of carbon types.

Caption: Workflow for validating ¹³C NMR peak assignments using a DEPT-135 experiment.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| N-H | 3300 - 3500 | Medium-Sharp | Stretching |

| C-H (aromatic) | 3100 - 3150 | Medium | Stretching |

| C-H (aliphatic) | 2850 - 3000 | Medium | Stretching |

| C=O (ester) | 1680 - 1710 | Strong | Stretching |

| C=C (aromatic) | 1500 - 1600 | Medium | Stretching |

| C-N | 1250 - 1350 | Medium | Stretching |

| C-O (ester) | 1100 - 1300 | Strong | Stretching |

| C-Br | 500 - 600 | Medium-Strong | Stretching |

Interpreting the IR Spectrum: The presence of a strong absorption band around 1700 cm⁻¹ is a key indicator of the ester carbonyl group. The N-H stretching vibration will appear as a relatively sharp peak in the region of 3300-3500 cm⁻¹, characteristic of a secondary amine in a non-hydrogen-bonded state (in dilute solution) or a broader peak if hydrogen bonding is present (in the solid state or concentrated solution).[4]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Expected Molecular Ion Peaks:

The molecular weight of this compound is 218.05 g/mol .[2] Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the mass spectrum will show two molecular ion peaks of nearly equal intensity:

-

[M]⁺: m/z ≈ 217 (containing ⁷⁹Br)

-

[M+2]⁺: m/z ≈ 219 (containing ⁸¹Br)

This characteristic isotopic pattern is a definitive indicator of the presence of one bromine atom in the molecule. Predicted m/z values for various adducts are also available.[5]

Fragmentation Pathways:

The fragmentation of 2-substituted pyrrole derivatives is significantly influenced by the nature of the substituent.[6] For this compound, common fragmentation pathways under Electron Ionization (EI) are expected to include:

-

Loss of the ethoxy group (-OCH₂CH₃): This would result in a fragment ion at m/z ≈ 172/174.

-

Loss of the entire ethyl ester group (-COOCH₂CH₃): This would lead to a fragment at m/z ≈ 144/146.

-

Loss of bromine: A fragment ion corresponding to the loss of the bromine atom would be observed at m/z ≈ 138.

Caption: Predicted major fragmentation pathways for this compound in Mass Spectrometry.

Conclusion

References

- 1. rsc.org [rsc.org]

- 2. This compound | C7H8BrNO2 | CID 59559613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pyrrole-2-Carboxylic Acid | C5H5NO2 | CID 12473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. PubChemLite - this compound (C7H8BrNO2) [pubchemlite.lcsb.uni.lu]

- 6. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of Ethyl 5-bromo-1H-pyrrole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Ethyl 5-bromo-1H-pyrrole-2-carboxylate, as a functionalized pyrrole derivative, serves as a valuable building block in the synthesis of more complex biologically active molecules.[3] Its effective and safe utilization in research and development hinges on a thorough understanding of its hazard profile and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safety and handling procedures for this compound, grounded in authoritative safety data and field-proven laboratory practices.

Hazard Identification and Classification

This compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it presents the following hazards:

-

Skin Irritation (Category 2): Causes skin irritation upon contact.[4][5]

-

Serious Eye Irritation (Category 2A): Causes serious eye irritation.[4][6][7]

-

Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[4]

These classifications necessitate careful handling to avoid direct contact and inhalation.

GHS Hazard Summary Table

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Warning |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Warning |

| Specific target organ toxicity — Single exposure | 3 | H335: May cause respiratory irritation |

| Warning |

Data sourced from PubChem and ECHA C&L Inventory.[4][5]

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is crucial for its safe handling and storage.

| Property | Value | Source |

| Molecular Formula | C₇H₈BrNO₂ | PubChem[4] |

| Molecular Weight | 218.05 g/mol | PubChem[4] |

| Appearance | Beige solid | Thermo Fisher Scientific[8] |

| Melting Point | 93-94 °C | ECHEMI[5] |

| Solubility | No data available |

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, prioritizing engineering controls, followed by administrative controls, and finally, personal protective equipment.

Engineering Controls:

-

Ventilation: All handling of this compound should be conducted in a well-ventilated area.[9] A chemical fume hood is strongly recommended, especially when working with the solid for extended periods or when there is a potential for dust generation.

Personal Protective Equipment (PPE): The selection of appropriate PPE is critical to prevent skin, eye, and respiratory exposure.

-

Eye and Face Protection: Chemical safety goggles that meet ANSI Z.87.1 or European Standard EN166 are mandatory.[8][10] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[10][11]

-

Skin Protection:

-

Gloves: Chemical-resistant gloves, such as disposable nitrile gloves, should be worn.[10] It is crucial to inspect gloves for any signs of degradation or perforation before use and to practice proper glove removal techniques to avoid contaminating the skin.

-

Lab Coat: A flame-resistant lab coat (e.g., Nomex®) should be worn and kept buttoned to provide maximum skin coverage.[10]

-

Clothing: Long pants and closed-toe, closed-heel shoes are required to protect the lower body and feet.[10]

-

-

Respiratory Protection:

-

Under normal laboratory conditions with adequate engineering controls (i.e., a chemical fume hood), respiratory protection may not be necessary.[6][8]

-

If engineering controls are not sufficient or during large-scale operations or emergency situations, a NIOSH-approved respirator is required.[10][12] The type of respirator will depend on the potential exposure concentration and must be selected in accordance with a respiratory protection program.

-

PPE Selection Workflow

Caption: Workflow for selecting appropriate PPE when handling this compound.

Handling and Storage

Handling:

-

Avoid contact with skin and eyes.[9]

-

Avoid the formation of dust and aerosols.[9]

-

Do not eat, drink, or smoke in the work area.

-

Ensure adequate ventilation of the area.[9]

Storage:

-

Keep the container tightly closed in a dry and well-ventilated place.[9]

-

Store in a cool place.

-

The product may be light-sensitive; therefore, storage in a light-resistant container is advisable.

-

Store locked up or in an area accessible only to qualified or authorized personnel.

First Aid Measures

In the event of exposure, immediate action is critical.

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6][8]

-

Skin Contact: In case of skin contact, immediately take off all contaminated clothing. Rinse the skin with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[7]

-

Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[6][7]

-

Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[13]

Accidental Release Measures

Personal Precautions:

-

Avoid substance contact and inhalation of dust.

-

Ensure adequate ventilation.

-

Evacuate the danger area and consult an expert.

Environmental Precautions:

-

Prevent the product from entering drains.

Methods for Cleaning Up:

-

Cover drains.

-

Carefully take up the material without generating dust.

-

Place in a suitable, labeled container for disposal.

-

Clean the affected area thoroughly.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[13] Water spray can also be used.

-

Specific Hazards: Hazardous combustion products may include carbon oxides and nitrogen oxides (NOx).

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.[13]

Emergency Response Workflow

Caption: General emergency response workflow for exposure to this compound.

Toxicological Information

Disposal Considerations

Dispose of this material and its container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6][8] Contaminated packaging should be disposed of in the same manner as the product.

References

- 1. Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. bio-fount.com [bio-fount.com]

- 4. This compound | C7H8BrNO2 | CID 59559613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. fishersci.com [fishersci.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. file.bldpharm.com [file.bldpharm.com]

- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 11. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]

- 12. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 13. echemi.com [echemi.com]

A Technical Guide to Ethyl 5-bromo-1H-pyrrole-2-carboxylate: Commercial Availability, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of Ethyl 5-bromo-1H-pyrrole-2-carboxylate, a key heterocyclic building block in medicinal chemistry and materials science. We will delve into its commercial availability, crucial quality specifications, synthetic methodologies, and significant applications, with a focus on its role in the development of novel therapeutic agents.

Commercial Availability and Specifications

This compound is readily available from a variety of chemical suppliers. Researchers can procure this compound in quantities ranging from milligrams to kilograms, catering to both academic research and industrial-scale drug development.

When sourcing this reagent, it is crucial to consider the purity and specifications offered by different vendors. The typical purity for commercially available this compound is ≥95%, with many suppliers also offering higher purity grades (≥97%).

Below is a summary of representative commercial suppliers and their typical product specifications:

| Supplier | Catalog Number | Purity Specification | Storage Conditions |

| AKSci | 1498AC | ≥95% | Store long-term in a cool, dry place[1] |

| BLD Pharm | - | - | Keep in dark place, inert atmosphere, store in freezer, under -20°C[2] |

| AbacipharmTech | BD1769740 | - | - |

| Sunway Pharm Ltd | - | 97% | Sealed in dry, Room Temperature[3] |

| AccelaChem | - | - | For R&D use only[4] |

Note: This table is not exhaustive and is intended to provide a representative sample of available suppliers. It is always recommended to consult the supplier's certificate of analysis for lot-specific data.

Molecular and Physicochemical Properties

A thorough understanding of the compound's properties is essential for its effective use in research and development.

| Property | Value | Source |

| CAS Number | 740813-37-0 | PubChem[5] |

| Molecular Formula | C₇H₈BrNO₂ | PubChem[5] |

| Molecular Weight | 218.05 g/mol | PubChem[5] |

| IUPAC Name | This compound | PubChem[5] |

| Appearance | White to off-white crystalline powder | General observation |

| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. | General chemical knowledge |

Synthesis of this compound: A Methodological Overview

The synthesis of this compound typically involves a multi-step process, starting from readily available precursors. A common synthetic strategy is the esterification of pyrrole-2-carboxylic acid followed by regioselective bromination.

A foundational method for the synthesis of the precursor, ethyl 1H-pyrrole-2-carboxylate, is well-documented in Organic Syntheses. This procedure involves the acylation of pyrrole with trichloroacetyl chloride, followed by reaction with sodium ethoxide[6].

The subsequent bromination at the 5-position is a critical step. The electron-rich nature of the pyrrole ring makes it susceptible to electrophilic substitution. The ester group at the 2-position deactivates this position and the adjacent 3-position towards electrophilic attack, directing the incoming electrophile (bromine) to the 5-position.

Generalized Synthetic Workflow:

Caption: A generalized workflow for the synthesis of this compound.

Step-by-Step Synthetic Protocol (Illustrative):

Part A: Synthesis of Ethyl 1H-pyrrole-2-carboxylate (Precursor)

This protocol is adapted from a procedure in Organic Syntheses[6].

-

Acylation of Pyrrole: In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve trichloroacetyl chloride in anhydrous diethyl ether. Cool the solution in an ice bath. Add a solution of freshly distilled pyrrole in anhydrous ether dropwise with stirring. The reaction is exothermic and will cause the mixture to reflux.

-

Work-up: After the addition is complete, stir the mixture for an additional hour. Slowly add a solution of potassium carbonate in water to neutralize the reaction. Separate the organic layer, dry it over anhydrous magnesium sulfate, and concentrate it under reduced pressure.

-

Ethanolysis: Prepare a solution of sodium ethoxide by dissolving sodium metal in anhydrous ethanol. Add the crude 2-pyrrolyl trichloromethyl ketone portionwise to the sodium ethoxide solution.

-

Final Work-up and Purification: After the reaction is complete, concentrate the solution to dryness. Partition the residue between ether and dilute hydrochloric acid. Separate the ether layer, wash with saturated sodium bicarbonate solution, dry over magnesium sulfate, and concentrate. Purify the crude product by vacuum distillation to yield ethyl 1H-pyrrole-2-carboxylate.

Part B: Bromination to this compound